molecular formula C13H10N2O5 B14520848 4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione CAS No. 62568-95-0

4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14520848
CAS No.: 62568-95-0
M. Wt: 274.23 g/mol
InChI Key: BASWQYNKKAZUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitroanilino group, and a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-methoxy-1,2-benzoquinone with 4-nitroaniline under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions. The purification steps would also be scaled up, possibly involving industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both methoxy and nitroanilino groups, along with the conjugated diene-dione system, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62568-95-0

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

4-methoxy-5-(4-nitroanilino)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H10N2O5/c1-20-13-7-12(17)11(16)6-10(13)14-8-2-4-9(5-3-8)15(18)19/h2-7,14H,1H3

InChI Key

BASWQYNKKAZUJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.